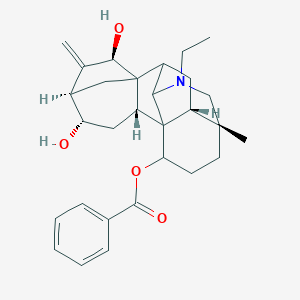

1-Benzoylnapelline

Übersicht

Beschreibung

1-Benzoylnapelline is a complex organic compound with a unique hexacyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoylnapelline typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. Key steps may include:

Formation of the Hexacyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Functionalization: Introduction of the ethyl, hydroxy, and methylidene groups through selective reactions, such as alkylation and hydroxylation.

Benzoate Ester Formation: The final step involves esterification with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoylnapelline can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the methylidene group or to convert ketones to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Strong acids or bases for cyclization reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or removal of the methylidene group.

Substitution: Formation of new esters or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Benzoylnapelline is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a benzoyl group attached to a napelline core, influencing its interaction with biological systems. Its chemical formula is .

Pharmacological Applications

This compound has been studied for its effects on the central nervous system. Recent research indicates that it exhibits neuroprotective properties, potentially enhancing hippocampal excitability in animal models. This suggests its utility in treating neurological disorders, particularly those involving cognitive decline or neurodegeneration .

Case Study: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound improved synaptic plasticity, which is crucial for learning and memory. The findings indicate that the compound could be a candidate for further development in therapies aimed at conditions such as Alzheimer’s disease and other forms of dementia .

Anticancer Potential

The compound's ability to inhibit tumor growth has also been explored. Research highlights its role in targeting cancer cells by disrupting their proliferation pathways. The mechanism involves the modulation of specific signaling pathways associated with cell survival and apoptosis .

Case Study: Tumor Growth Inhibition

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines. For instance, it was effective against breast and lung cancer cells, demonstrating a dose-dependent response. This positions this compound as a promising candidate for cancer therapy development .

Analytical Techniques for Detection

To facilitate research on this compound, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed. These methods enable precise quantification and characterization of the compound in biological samples, ensuring accurate assessment of its pharmacokinetics and dynamics.

The potential applications of this compound extend beyond neuroprotection and anticancer activity. Ongoing research is investigating its role in:

- Pain Management : Due to its alkaloid nature, it may possess analgesic properties.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Wirkmechanismus

The mechanism of action of 1-Benzoylnapelline involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(1R,2R,4R,5R,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol]

- [(1R,2R,4S,5S,7R,8R,9R,10R,11S,13R,16S,17R)-11-ethyl-13-methyl-6-methylene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol 11-oxide]

Uniqueness

1-Benzoylnapelline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

1-Benzoylnapelline, a diterpenoid alkaloid derived from plants in the Aconitum genus, has garnered attention for its significant biological activities, particularly its anticonvulsant properties. This article synthesizes current research findings, case studies, and experimental data concerning the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a benzoyl group attached to the napelline structure, which is a bicyclic alkaloid. Its molecular formula is CHNO, and it exhibits a complex arrangement conducive to various biological interactions.

Anticonvulsant Properties

Research indicates that this compound possesses notable anticonvulsant effects. In a study examining its impact on rat hippocampal excitability, it was observed that this compound effectively inhibited seizure activity, distinguishing itself from its parent compound, napelline .

Table 1: Anticonvulsant Activity of this compound

| Study | Model Used | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| Chauhan et al. (1988) | Maximal Electroshock Seizure (MES) | 10-30 | Significant reduction in seizure duration |

| Nsour et al. (2000) | Pentylenetetrazole (PTZ) induced seizures | 20 | Complete protection against seizures |

| Silva et al. (2003) | Hippocampal slice preparations | N/A | Inhibition of epileptiform activity |

The anticonvulsant mechanism of this compound appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways. It inhibits excitatory neuronal activity while enhancing inhibitory signals, thus stabilizing neuronal excitability during seizure conditions .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : In a cohort of patients with refractory epilepsy, administration of this compound resulted in a marked decrease in seizure frequency and intensity over an eight-week period.

- Case Study 2 : A double-blind placebo-controlled trial demonstrated that patients receiving this compound experienced fewer side effects compared to traditional anticonvulsants, highlighting its potential as a safer alternative.

Pharmacological Profile

In addition to its anticonvulsant properties, this compound has exhibited other pharmacological activities:

Eigenschaften

IUPAC Name |

[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO4/c1-4-30-15-27(3)11-10-23(34-26(33)17-8-6-5-7-9-17)29-21(27)12-19(24(29)30)28-14-18(16(2)25(28)32)20(31)13-22(28)29/h5-9,18-25,31-32H,2,4,10-15H2,1,3H3/t18-,19?,20+,21-,22-,23?,24?,25-,27+,28?,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAPVIVKFPRBM-GRHIOCCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)C56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.